molecular formula C5H4ClF3N2 B3104142 5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 1462379-36-7

5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B3104142
M. Wt: 184.55 g/mol
InChI Key: VIHATCLLOKCEJB-UHFFFAOYSA-N
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Patent
US09403798B2

Procedure details

To a tetrahydrofuran solution (4 mL) of ethyl 3-(trifluoromethyl)-1H-pyrazol-5-carboxylate (104 mg, 0.50 mmol), diisobutylaluminum hydride (1.75 mL, 1.75 mmol, toluene solution) was added at 0° C. and the resultant solution was stirred for 2 hours. To the reaction solution, saturated sodium sulfate aqueous solution was added and the resultant mixture was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Subsequently, to a dichloromethane solution of the obtained residue (28 mg), thionyl chloride (39.4 mg, 0.33 mmol) was added and the resultant mixture was stirred at room temperature for 1 day. After completion of the reaction, the reaction solution was concentrated under reduced pressure to obtain a crude product of the title compound. The crude product was used in the next reaction as it was.
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
residue
Quantity
28 mg
Type
reactant
Reaction Step Five
Quantity
39.4 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:7]=[C:6]([C:8](OCC)=O)[NH:5][N:4]=1.[H-].C([Al+]CC(C)C)C(C)C.S([O-])([O-])(=O)=O.[Na+].[Na+].S(Cl)([Cl:34])=O>ClCCl.O1CCCC1>[Cl:34][CH2:8][C:6]1[NH:5][N:4]=[C:3]([C:2]([F:14])([F:13])[F:1])[CH:7]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
104 mg
Type
reactant
Smiles
FC(C1=NNC(=C1)C(=O)OCC)(F)F
Name
Quantity
1.75 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
residue
Quantity
28 mg
Type
reactant
Smiles
Name
Quantity
39.4 mg
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resultant mixture was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClCC1=CC(=NN1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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